Sedocalaine

Description

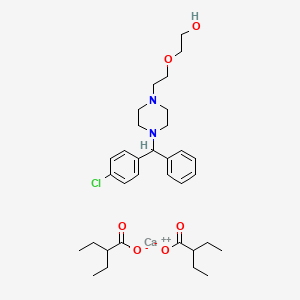

Chemical Structure and Mechanism of Action Sedocalaine is a synthetic aminoamide-type local anesthetic with a molecular weight of 288.8 g/mol. Its chemical structure comprises a lipophilic aromatic ring linked to a hydrophilic amine group via an ester bond, enabling rapid diffusion through lipid membranes and prolonged binding to voltage-gated sodium channels in neuronal tissues . This mechanism inhibits depolarization, effectively blocking pain signals in clinical settings such as regional anesthesia and postoperative analgesia.

Pharmacological Profile

this compound exhibits intermediate potency and duration compared to other local anesthetics. Its onset time is approximately 5–10 minutes, with a duration of action lasting 2–4 hours, depending on the administration route and tissue vascularity. Its pharmacokinetics are characterized by a plasma protein binding rate of 85–90% and hepatic metabolism via cytochrome P450 enzymes, producing inactive metabolites excreted renally .

Therapeutic Applications

Approved for epidural, peripheral nerve block, and infiltration anesthesia, this compound is favored for its balanced efficacy-safety profile. It is contraindicated in patients with severe hepatic impairment or hypersensitivity to amide-type anesthetics .

Properties

CAS No. |

79084-79-0 |

|---|---|

Molecular Formula |

C33H49CaClN2O6 |

Molecular Weight |

645.3 g/mol |

IUPAC Name |

calcium;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;2-ethylbutanoate |

InChI |

InChI=1S/C21H27ClN2O2.2C6H12O2.Ca/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;2*1-3-5(4-2)6(7)8;/h1-9,21,25H,10-17H2;2*5H,3-4H2,1-2H3,(H,7,8);/q;;;+2/p-2 |

InChI Key |

QHFBYDWPUPANPO-UHFFFAOYSA-L |

SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Ca+2] |

Canonical SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Ca+2] |

Synonyms |

Sedocalaine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Sedocalaine against three structurally and functionally analogous local anesthetics: Lidocaine , Bupivacaine , and Ropivacaine . Key parameters include pharmacokinetics, efficacy, safety, and clinical utility.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

| Parameter | This compound | Lidocaine | Bupivacaine | Ropivacaine |

|---|---|---|---|---|

| Molecular Weight | 288.8 g/mol | 234.3 g/mol | 288.4 g/mol | 274.4 g/mol |

| Onset Time | 5–10 min | 2–5 min | 5–15 min | 5–15 min |

| Duration of Action | 2–4 hours | 1–2 hours | 4–8 hours | 4–8 hours |

| Protein Binding | 85–90% | 60–70% | 95% | 94% |

| Metabolism | Hepatic (CYP) | Hepatic (CYP) | Hepatic (CYP) | Hepatic (CYP) |

| Toxicity Threshold | 5.0 mg/kg | 4.5 mg/kg | 2.5 mg/kg | 3.0 mg/kg |

Data compiled from Supplementary Tables 1–3 (Frontiers in Medicine, 2021) and Journal of Clinical Endocrinology & Metabolism guidelines .

Clinical Utility

- Regional Anesthesia : Bupivacaine and Ropivacaine dominate long-duration surgeries, while this compound is preferred for outpatient procedures requiring intermediate analgesia.

Analytical and Methodological Considerations

Comparative studies face challenges in standardizing extraction protocols and ensuring sample representativeness. For example, incomplete extraction of this compound from lipid-rich tissues may underreport its concentration, skewing toxicity assessments . Meta-analyses of head-to-head trials (e.g., this compound vs. Ropivacaine) highlight variability in outcome measures, necessitating rigorous sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.